3,5-Dichloronitrobenzene

Description

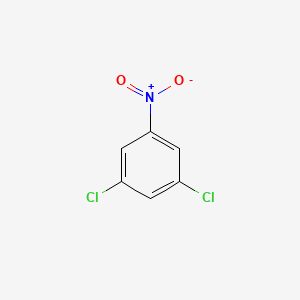

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNABGKOKSBUFHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2C6H3NO2, C6H3Cl2NO2 | |

| Record name | 1,3-DICHLORO-5-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0255 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060683 | |

| Record name | Benzene, 1,3-dichloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

ORANGE-TO-BROWN CRYSTALS. | |

| Record name | 1,3-DICHLORO-5-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0255 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

140 °C | |

| Record name | 1,3-DICHLORO-5-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0255 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | 1,3-DICHLORO-5-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0255 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.7 | |

| Record name | 1,3-DICHLORO-5-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0255 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.6 | |

| Record name | 1,3-DICHLORO-5-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0255 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

618-62-2 | |

| Record name | 3,5-Dichloronitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloronitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichloronitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dichloronitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3-dichloro-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,3-dichloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloronitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DICHLORONITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VSD7Q7FUH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-DICHLORO-5-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0255 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

64.5 °C | |

| Record name | 1,3-DICHLORO-5-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0255 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dichloronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloronitrobenzene is a chlorinated nitroaromatic compound of significant interest in organic synthesis and as a key intermediate in the production of various agrochemicals and pharmaceuticals.[1] A thorough understanding of its physicochemical properties is paramount for its safe handling, effective use in synthetic pathways, and for predicting its environmental fate and toxicological profile. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, supported by established experimental methodologies for their determination.

Molecular and Physical Properties

This compound is a solid at room temperature, typically appearing as orange to brown crystals.[2] Its fundamental molecular and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃Cl₂NO₂ | |

| Molecular Weight | 192.00 g/mol | |

| Appearance | Orange to brown crystals | [2] |

| Melting Point | 64-65 °C | |

| Boiling Point | 259.71 °C (rough estimate) | |

| Density | 1.4000 g/cm³ | |

| Water Solubility | Insoluble | |

| LogP (Octanol-Water Partition Coefficient) | 3.09 at 25°C |

Molecular Structure

The structure of this compound, characterized by a benzene ring substituted with two chlorine atoms at the meta positions and a nitro group, is a key determinant of its reactivity and physical properties.

Caption: Molecular structure of this compound.

Experimental Determination of Physicochemical Properties

Accurate determination of physicochemical properties is crucial for both research and industrial applications. The following section outlines standard, validated protocols for measuring the key properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.[3]

Protocol: Capillary Melting Point Determination [4][5]

-

Sample Preparation: Finely powder a small amount of this compound.

-

Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample slowly, at a rate of 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Due to its high boiling point and solid nature at room temperature, the Thiele tube method is a suitable micro-method for determining the boiling point of this compound.[6][7]

Protocol: Thiele Tube Boiling Point Determination [6][7]

-

Sample Preparation: Place a small amount of this compound into a small test tube.

-

Capillary Inversion: Place a sealed-end capillary tube, open end down, into the test tube.

-

Apparatus Assembly: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: Gently heat the side arm of the Thiele tube.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Stop heating and observe. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Solubility Determination

Understanding the solubility of this compound in various solvents is essential for its use in reactions, purification, and for assessing its environmental distribution.

Protocol: Qualitative and Semi-Quantitative Solubility Testing [8][9][10]

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, toluene, hexane).

-

Sample Addition: To a test tube containing a small, known amount of solvent (e.g., 1 mL), add a small, weighed amount of this compound (e.g., 10 mg).

-

Observation: Agitate the mixture and observe for dissolution at room temperature.

-

Heating: If the compound is not soluble at room temperature, gently heat the mixture to observe for any change in solubility.

-

Classification: Classify the solubility as soluble, sparingly soluble, or insoluble based on the amount of solute that dissolves in a given volume of solvent.

Caption: Workflow for Solubility Determination.

Density Determination

The density of a solid organic compound can be determined by the displacement method.[11][12][13][14]

Protocol: Density by Liquid Displacement [12][13]

-

Mass Measurement: Accurately weigh a sample of this compound.

-

Liquid Selection: Choose a liquid in which the compound is insoluble (e.g., water).

-

Initial Volume: Add a known volume of the liquid to a graduated cylinder.

-

Displacement: Carefully add the weighed solid to the graduated cylinder and record the new volume.

-

Calculation: The volume of the solid is the difference between the final and initial liquid volumes. The density is then calculated by dividing the mass of the solid by its volume.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR provide detailed information about the molecular structure. For aromatic compounds, the chemical shifts of protons and carbons are characteristic.[2][15][16][17][18] Aromatic protons typically resonate in the range of 6.5-8.0 ppm in ¹H NMR, while aromatic carbons appear between 120-150 ppm in ¹³C NMR.[15][17]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key characteristic absorptions for this compound would include C-H stretching from the aromatic ring, C=C stretching of the aromatic ring, and the symmetric and asymmetric stretching of the nitro group (NO₂).[2]

Protocol: KBr Pellet Method for Solid IR Spectroscopy [19][20][21][22]

-

Sample Grinding: Grind a small amount of this compound with anhydrous potassium bromide (KBr).

-

Pellet Formation: Place the mixture in a die and apply pressure to form a transparent pellet.

-

Analysis: Place the pellet in the IR spectrometer and obtain the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.[23][24][25][26][27] The molecular ion peak in the mass spectrum of this compound would correspond to its molecular weight.

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis. A key application is its use in the synthesis of 3,5-dichloroaniline through the reduction of the nitro group.[1][28][29][30] 3,5-dichloroaniline, in turn, is an important precursor for various dyes, pesticides, and pharmaceuticals.[28]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.[31][32][33][34]

-

Hazards: It is harmful if swallowed and causes skin and eye irritation.[32] It is also very toxic to aquatic life.[32]

-

Handling: Use in a well-ventilated area, wear protective gloves, and eye/face protection.[31][32] Avoid breathing dust.

-

Storage: Store in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[31][33]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[32]

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. The inclusion of standardized experimental protocols offers a practical framework for researchers and scientists to accurately determine these properties, ensuring data integrity and safe laboratory practices. A comprehensive understanding of these characteristics is fundamental for the effective application of this compound in drug development and other scientific endeavors.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Academia.edu. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,5-Dichloroaniline. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

-

Patsnap. (n.d.). Method for synthetizing 3,5-dichloroaniline. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Aromatics. Retrieved from [Link]

-

YouTube. (2023). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

-

Thompson Rivers University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

ACS Publications. (1972). Method for Determining Solubility of Slightly Soluble Organic Compounds. Retrieved from [Link]

-

Quick Company. (n.d.). Process For Preparation Of 3, 5 Dichloroaniline. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,5-dichloroaniline. Retrieved from [Link]

- Google Patents. (n.d.). CN112500295A - Production process of 3, 5-dichloronitrobenzene.

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

-

Weebly. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Measuring Density with Laboratory Balance. Retrieved from [Link]

-

Chemistry Online. (2023). How to measure the density of a solid and a liquid. Retrieved from [Link]

-

Chem Service. (2014). SAFETY DATA SHEET. Retrieved from [Link]

-

LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

-

TIGP. (2022). Application of Mass Spectrometry on Small Molecule Analysis. Retrieved from [Link]

-

PMC - NIH. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Babcock University. (n.d.). Experiment 1: Determining the Densities of Solids. Retrieved from [Link]

-

SlideShare. (n.d.). Determination of melting and boiling points. Retrieved from [Link]

-

INCHEM. (n.d.). ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. Retrieved from [Link]

-

Science Department. (n.d.). Experiment 1: Mass, Volume, and Density (Two Lab Periods). Retrieved from [Link]

-

SlidePlayer. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

Scribd. (n.d.). Density Measurement of Solids and Liquids. Retrieved from [Link]

Sources

- 1. Process For Preparation Of 3, 5 Dichloroaniline [quickcompany.in]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. athabascau.ca [athabascau.ca]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. mt.com [mt.com]

- 12. chemistry-online.com [chemistry-online.com]

- 13. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 14. science.valenciacollege.edu [science.valenciacollege.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. drawellanalytical.com [drawellanalytical.com]

- 20. eng.uc.edu [eng.uc.edu]

- 21. jascoinc.com [jascoinc.com]

- 22. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 23. rsc.org [rsc.org]

- 24. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 25. chromatographyonline.com [chromatographyonline.com]

- 26. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 27. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 28. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 29. Method for synthetizing 3,5-dichloroaniline - Eureka | Patsnap [eureka.patsnap.com]

- 30. prepchem.com [prepchem.com]

- 31. fishersci.com [fishersci.com]

- 32. cdn.chemservice.com [cdn.chemservice.com]

- 33. ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE [chemicalsafety.ilo.org]

- 34. aarti-industries.com [aarti-industries.com]

3,5-Dichloronitrobenzene CAS number and molecular structure

An In-depth Technical Guide to 3,5-Dichloronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chlorinated nitroaromatic compound that serves as a crucial intermediate in the synthesis of a wide range of organic compounds, particularly in the agrochemical and pharmaceutical industries.[1][2] Its molecular structure, characterized by a benzene ring substituted with two chlorine atoms and a nitro group, provides a versatile scaffold for various chemical transformations. This guide offers a comprehensive overview of this compound, covering its chemical identity, molecular structure, physicochemical properties, synthesis, reactivity, applications in drug development, and safety protocols.

Part 1: Chemical Identity and Molecular Structure

The Chemical Abstracts Service (CAS) has assigned the number 618-62-2 to this compound.[3][4] This unique identifier is essential for unambiguously referencing the compound in scientific literature, chemical databases, and regulatory documents.

The molecular formula of this compound is C₆H₃Cl₂NO₂.[3][5] Its structure consists of a benzene ring where the hydrogen atoms at positions 3 and 5 are substituted by chlorine atoms, and a nitro group (NO₂) is attached to the first carbon atom.

Key Structural Identifiers:

Molecular Visualization:

Caption: Molecular structure of this compound.

Part 2: Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Weight | 192.00 g/mol | [3][4] |

| Appearance | White to yellow or orange-to-brown crystalline solid | [8][9][10] |

| Melting Point | 62.0 to 66.0 °C | [8][10] |

| Boiling Point | ~259.71 °C (rough estimate) | [11] |

| Solubility | Insoluble in water | [8][9] |

| Vapor Pressure | 1.5-101300 Pa at 25-250 °C | [11] |

| logP | 3.09 at 25 °C | [11] |

| Flash Point | 140 °C | [9] |

Part 3: Synthesis and Reactivity

Synthesis

The primary industrial synthesis of this compound often involves the deamination of 2,6-dichloro-4-nitroaniline.[12][13] This process typically includes diazotization of the aniline derivative followed by a denitrification step.

Exemplary Laboratory Synthesis Protocol: [12]

-

Diazotization: 2,6-dichloro-4-nitroaniline is added to a mixture of isopropanol and nitric acid.

-

Denitrification: A solution of sodium nitrite in water is added to the mixture at a controlled temperature (e.g., 50°C).

-

Isolation: The reaction mixture is cooled, and water is added to precipitate the product.

-

Purification: The crude product is filtered off and can be further purified by recrystallization.

A Chinese patent describes a production process involving the diazotization of 2,6-dichloro-p-nitroaniline with nitrosyl sulfuric acid, followed by denitrification with isopropanol and subsequent hydrolysis.[2] Another approach involves the nitration of dichlorobenzene using a mixture of nitric acid and anhydrous hydrogen fluoride.[14]

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the nitro group and the two chlorine atoms on the aromatic ring.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (NH₂) to form 3,5-dichloroaniline. This is a common and critical transformation, as 3,5-dichloroaniline is a vital intermediate for pesticides and other specialty chemicals.[2]

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms are generally unreactive towards nucleophilic substitution due to the deactivating effect of the nitro group at the meta position. However, under forcing conditions or with highly activated nucleophiles, substitution may occur. For instance, the reaction of 3,4-dichloro-1-nitrobenzene with sodium methoxide yields 3-chloro-4-methoxy-1-nitrobenzene, demonstrating the potential for such reactions in related isomers.[15]

Part 4: Applications in Drug Development and Agrochemicals

This compound is a key building block in the synthesis of various biologically active molecules.

-

Pesticide Intermediate: Its primary application is as an intermediate in the production of pesticides.[1] The reduction product, 3,5-dichloroaniline, is used to synthesize cyclic imide pesticides.[2]

-

Pharmaceutical Synthesis: While direct applications in final drug structures are less common, its derivatives are valuable in pharmaceutical research and development. The dichloro-substituted phenyl ring provides a scaffold that can be further functionalized to create complex molecular architectures for active pharmaceutical ingredients (APIs). For example, related dichlorinated aromatic compounds like 3,5-Dichlorotoluene are used in the synthesis of pyrazole amide derivatives with potential therapeutic properties for inflammatory diseases.[16]

-

Fungicidal Activity: 1,3-Dichloro-5-nitrobenzene has been tested for its fungitoxicity against various fungi, including Aspergillus niger and Trichophyton mentagrophytes.[10]

Part 5: Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

GHS Hazard Statements: [8]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H410: Very toxic to aquatic life with long-lasting effects.

Precautionary Statements: [8]

-

P261: Avoid breathing dust.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[17] Do not eat, drink, or smoke when using this product.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[17][18]

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves, and a particulate filter respirator if ventilation is inadequate.[18][19]

Decomposition: Upon heating, it decomposes to produce toxic and corrosive fumes, including nitrogen oxides and hydrogen chloride.[9][18]

Conclusion

This compound, identified by CAS number 618-62-2, is a pivotal chemical intermediate with significant applications in the agrochemical and pharmaceutical industries. Its synthesis, reactivity, and safe handling are well-documented, providing a solid foundation for its use in research and manufacturing. A thorough understanding of its properties and hazards is essential for any scientist or professional working with this compound.

References

-

CP Lab Safety. This compound, min 98% (GC), 25 grams. Available from: [Link]

-

National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. Available from: [Link]

-

National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. Available from: [Link]

-

PrepChem.com. Synthesis of 3,5-dichloro-nitro-benzene. Available from: [Link]

-

PrepChem.com. Synthesis of this compound. Available from: [Link]

- Google Patents. CN112500295A - Production process of 3, 5-dichloronitrobenzene.

-

INCHEM. ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. Available from: [Link]

-

Chem Service. SAFETY DATA SHEET - this compound. Available from: [Link]

-

INCHEM. ICSC: 0255 - 1,3-DICHLORO-5-NITROBENZENE. Available from: [Link]

-

PubChemLite. This compound (C6H3Cl2NO2). Available from: [Link]

- Google Patents. An Improved Process For The Preparation Of Dichloronitrobenzene From Dichlorobenzene.

-

Taylor & Francis Online. An Efficient Synthesis Process for 3,4-Dichloronitrobenzene Using the Solid Acid Catalyst SZT-0.15. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 3,5-Dichlorotoluene in Pharmaceutical Synthesis: From Intermediate to Innovation. Available from: [Link]

-

PubChem. Benzene, 1,3-dichloro-5-nitro-. Available from: [Link]

-

PubChem. 2,5-Dichloronitrobenzene. Available from: [Link]

-

M/s. Aarti Industries Limited. Manufacturing Process: 2, 5 / 3, 4 / 2, 3 DICHLORO NITRO BENZENE. Available from: [Link]

-

Chegg. The reaction is of 3,4-dichloro-1-nitrobenzene with sodium methoxide in methanol to yield 3-chloro-4methoxy-1-nitroenzene. Available from: [Link]

-

Stenutz. 1,3-dichloro-5-nitrobenzene. Available from: [Link]

Sources

- 1. 3,5 DiChloro Nitro Benzene | 3,5 DCNB | Aarti Industries [aarti-industries.com]

- 2. CN112500295A - Production process of 3, 5-dichloronitrobenzene - Google Patents [patents.google.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. Benzene, 1,3-dichloro-5-nitro- | Cl2C6H3NO2 | CID 12064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C6H3Cl2NO2) [pubchemlite.lcsb.uni.lu]

- 8. This compound | 618-62-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE [inchem.org]

- 10. This compound | 618-62-2 [chemicalbook.com]

- 11. 618-62-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. prepchem.com [prepchem.com]

- 13. prepchem.com [prepchem.com]

- 14. "An Improved Process For The Preparation Of Dichloronitrobenzene From [quickcompany.in]

- 15. Solved The reaction is of 3,4-dichloro-1-nitrobenzene with | Chegg.com [chegg.com]

- 16. nbinno.com [nbinno.com]

- 17. fishersci.com [fishersci.com]

- 18. ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE [chemicalsafety.ilo.org]

- 19. cdn.chemservice.com [cdn.chemservice.com]

Introduction: The Significance of 3,5-Dichloronitrobenzene Solubility

An In-Depth Technical Guide to the Solubility of 3,5-Dichloronitrobenzene in Common Organic Solvents

This compound (CAS No: 618-62-2) is a chlorinated nitroaromatic compound appearing as orange-to-brown crystals.[1][2] With a molecular formula of C₆H₃Cl₂NO₂ and a molecular weight of 192.00 g/mol , it serves as a valuable intermediate in chemical synthesis.[3][4][5] Its applications range from being a potential fungicide to acting as an internal standard in ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for assaying pharmaceutical compounds.[2]

For researchers, process chemists, and formulation scientists, understanding the solubility of this compound is of paramount importance. Solubility data governs the choice of solvents for chemical reactions, dictates the efficiency of purification techniques like crystallization, and influences the development of formulations.[6][7] An accurate grasp of its behavior in various organic solvents enables process optimization, improves yield, and ensures the purity of the final product. This guide provides a detailed examination of the physicochemical properties of this compound, the theoretical principles governing its solubility, a standard protocol for its experimental determination, and an overview of thermodynamic modeling.

Physicochemical Properties & Structural Analysis

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃Cl₂NO₂ | [3][4][5] |

| Molecular Weight | 192.00 g/mol | [3][4][5] |

| Appearance | Orange-to-brown or white-to-yellow crystals/powder | [1][2][8] |

| Melting Point | 64-65 °C | [2] |

| Flash Point | 140 °C | [1] |

| Water Solubility | Insoluble / None | [1] |

| Octanol/Water Partition Coeff. (log P) | ~3.1 (Calculated) | [1] |

The molecule's structure features a nonpolar benzene ring, which is functionalized with two electronegative chlorine atoms and a highly polar nitro group (-NO₂). This combination imparts a significant dipole moment, making the molecule polar. However, the large, nonpolar aromatic core and the lack of hydrogen bond-donating groups mean its solubility is complex. The high octanol/water partition coefficient (log P) of ~3.1 confirms its lipophilic (hydrophobic) nature, predicting poor solubility in water but favorable solubility in many organic solvents.[1]

Guiding Principles of Solubility: "Like Dissolves Like"

The foundational principle governing solubility is that "like dissolves like," which relates the polarity of the solute to that of the solvent.[6][9]

-

Polar Solvents: These solvents have large dipole moments and/or hydrogen bonding capabilities. They are effective at dissolving other polar or ionic compounds.

-

Nonpolar Solvents: These solvents have low dipole moments and are held together by weaker van der Waals forces. They are best for dissolving nonpolar solutes.

This compound, with its polar nitro and chloro groups attached to a nonpolar aromatic ring, is best described as a polar organic compound. Therefore, it is expected to exhibit the following behavior:

-

High Solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) that can engage in dipole-dipole interactions with the nitro group.

-

Moderate Solubility in polar protic solvents (e.g., methanol, ethanol). While these solvents are polar, the potential for hydrogen bonding with the solute is limited, which may affect solubility compared to aprotic solvents.

-

Moderate to Low Solubility in nonpolar aromatic solvents (e.g., toluene), where dispersion forces between the benzene rings can facilitate some dissolution.

-

Very Low to Insoluble in nonpolar aliphatic solvents (e.g., hexane, cyclohexane) and highly polar protic solvents like water, where the solute-solvent interactions are weak.[1]

Furthermore, the solubility of solid compounds almost universally increases with a rise in temperature, as the additional thermal energy helps overcome the crystal lattice energy of the solid and promotes mixing.[9][10][11]

Solubility Profile in Common Organic Solvents

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Methanol | Polar Protic | Soluble | The polarity of methanol interacts favorably with the nitro group. Isomers show good solubility in alcohols.[10] |

| Ethanol | Polar Protic | Soluble | Similar to methanol; good solvent-solute interactions are expected.[10][12] |

| Acetone | Polar Aprotic | Highly Soluble | Strong dipole-dipole interactions between acetone's carbonyl group and the solute's polar groups. |

| Ethyl Acetate | Polar Aprotic | Highly Soluble | The ester group provides polarity to dissolve the solute effectively. Isomers show good solubility.[10] |

| Toluene | Nonpolar Aromatic | Moderately Soluble | Pi-pi stacking interactions between the aromatic rings of toluene and the solute can aid dissolution. |

| Hexane | Nonpolar Aliphatic | Sparingly Soluble | The polarity mismatch between the nonpolar solvent and polar solute results in poor interaction. |

| Water | Polar Protic | Insoluble | The high hydrophobicity (log P ~3.1) and lack of strong hydrogen bonding prevent dissolution.[1] |

Disclaimer: This table is predictive. For precise applications, experimental verification under specific laboratory conditions is essential.

Experimental Protocol: Isothermal Equilibrium Method

To obtain reliable, quantitative solubility data, a standardized experimental procedure must be followed. The isothermal saturation or "shake-flask" method, followed by gravimetric analysis, is a robust and widely used technique.[9][10]

Step-by-Step Methodology:

-

Preparation: For each solvent, add an excess amount of this compound solid to a known volume or mass of the solvent in a sealed vessel (e.g., a jacketed glass reactor or a vial). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vessel in a constant-temperature bath or shaker, maintained at the desired temperature (e.g., 298.15 K). Agitate the mixture vigorously for a sufficient duration (typically 24-48 hours) to ensure that solid-liquid equilibrium is reached.[9]

-

Sedimentation: Cease agitation and allow the mixture to stand undisturbed at the constant temperature for at least 3-6 hours to allow the excess solid to settle.

-

Sampling & Filtration: Carefully withdraw a known volume or mass of the clear, supernatant liquid using a pre-heated or temperature-equilibrated syringe. Immediately filter the sample through a fine-pored filter (e.g., 0.22 µm PTFE) to remove any microscopic solid particles.

-

Gravimetric Analysis: Transfer the filtered sample into a pre-weighed container (e.g., a glass petri dish).

-

Solvent Evaporation: Place the container in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and the mass of the residual solid is constant.

-

Calculation: The solubility (S) is calculated as the mass of the dried solute (m_solute) divided by the mass of the solvent (m_solvent) used. This can be expressed in various units, such as g/100 g solvent or mole fraction.

Caption: Workflow for experimental solubility determination.

Theoretical Framework: Thermodynamic Modeling

Experimental solubility data can be correlated and predicted using thermodynamic models, which significantly reduces experimental effort and provides deeper process insights.[13][14] For solid-liquid equilibrium (SLE), these models are based on the principle that at equilibrium, the fugacity of the solute in the solid phase is equal to its fugacity in the liquid phase.[13]

The behavior of real solutions often deviates from ideality. Activity coefficient models are used to account for these deviations. Several models are commonly used for correlating solubility data of organic compounds:[15]

-

Modified Apelblat Equation: A semi-empirical model that is widely used due to its simplicity and accuracy in correlating solubility with temperature.

-

λh (Buchowski) Equation: Another simple and effective two-parameter model for correlating solubility data.

-

NRTL (Non-Random Two-Liquid) Model: A more complex local composition model that uses interaction parameters to describe the liquid phase non-ideality. It is highly versatile and can be used for SLE, VLE, and LLE systems.[16]

-

Wilson Model: Another local composition model suitable for describing systems with polar components.

These models use experimentally determined solubility points to fit binary interaction parameters, which can then be used to predict solubility at other temperatures or compositions.[16]

Caption: Logical relationship in thermodynamic modeling.

Conclusion

This compound is a polar organic compound whose solubility is dictated by its distinct molecular structure. It is effectively insoluble in water but is expected to be readily soluble in polar aprotic solvents like acetone and ethyl acetate, with good solubility in alcohols such as methanol and ethanol. Its dissolution in nonpolar solvents is predicted to be limited. While this guide provides a robust framework based on chemical principles and data from analogous compounds, precise quantitative data requires meticulous experimental work using standardized protocols like the isothermal equilibrium method. The resulting data is crucial for designing and optimizing chemical processes and can be further leveraged with thermodynamic models to predict system behavior under various conditions.

References

- Thermodynamic models for predicting and correlating solid–liquid phase equilibrium. (2025). Physical Chemistry Chemical Physics.

- Thermodynamic Modeling for Solid-Liquid Equilibrium and Solid-Supercritical Fluid Equilibrium. (n.d.). AIChE.

- Thermodynamic models for predicting and correlating solid–liquid phase equilibrium. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing).

- How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube.

- How to determine the solubility of a substance in an organic solvent? (2024).

- Solid-Liquid Equilibrium Calculation and Parameters Determination in Thermodynamic Models for Binary and Ternary F

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of California, Los Angeles.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty of Science, Taibah University.

- Chemical Properties of this compound (CAS 618-62-2). (n.d.). Cheméo.

- A Unified Thermodynamics Model for Solid–Liquid Equilibrium, Liquid–Liquid Equilibrium, and Vapor–Liquid Equilibrium of Cyclohexane Oxidation Systems: NRTL Model. (2019).

- ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. (n.d.). INCHEM.

- This compound. (n.d.). NIST WebBook.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Houston.

- This compound | 618-62-2. (2025). ChemicalBook.

- Solubility of Dichloronitrobenzene in Eight Organic Solvents from T = (278.15 to 303.15) K: Measurement and Thermodynamic Modeling. (2025).

- Solubility of 3,4-Dichloronitrobenzene in Methanol, Ethanol, and Liquid Mixtures (Methanol + Water, Ethanol + Water): Experimental Measurement and Thermodynamic Modeling. (n.d.).

- This compound. (n.d.). CymitQuimica.

- An In-depth Technical Guide on the Solubility of Dichloronitrobenzene Derivatives in Organic Solvents. (n.d.). Benchchem.

- Nitrobenzene - Solubility of Things. (n.d.). Solubilityofthings.com.

- The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.).

- This compound. (n.d.). NIST WebBook.

Sources

- 1. ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE [inchem.org]

- 2. This compound | 618-62-2 [chemicalbook.com]

- 3. This compound (CAS 618-62-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. chem.ws [chem.ws]

- 7. benchchem.com [benchchem.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Thermodynamic models for predicting and correlating solid–liquid phase equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. Thermodynamic models for predicting and correlating solid–liquid phase equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. publications.aiche.org [publications.aiche.org]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Historical Synthesis of 3,5-Dichloronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloronitrobenzene is a significant chemical intermediate, primarily utilized in the synthesis of agrochemicals and pharmaceuticals. Notably, it serves as a precursor to 3,5-dichloroaniline, a key component in the production of various fungicides and herbicides[1]. The specific substitution pattern of this molecule, however, presents unique challenges in its synthesis, which has led to the historical prominence of specific synthetic routes over others. This guide provides an in-depth analysis of the core historical methods for the preparation of this compound, focusing on the underlying chemical principles and experimental methodologies.

Core Synthetic Strategies: A Tale of Two Pathways

Historically, the synthesis of this compound has been dominated by two main strategies: the deamination of a substituted aniline and the direct nitration of 1,3-dichlorobenzene. The former has been the more historically significant and practical approach due to the regiochemical challenges associated with the latter.

I. Deamination of Substituted Anilines: The Sandmeyer Approach

The most prevalent historical method for the synthesis of this compound involves the deamination of a pre-functionalized aniline, typically 2,6-dichloro-4-nitroaniline or its isomers. This multi-step process leverages the Sandmeyer reaction, a cornerstone of aromatic chemistry discovered by Traugott Sandmeyer in 1884[2][3][4]. The reaction provides a reliable method for the replacement of an amino group on an aromatic ring with a wide range of substituents via a diazonium salt intermediate[5].

Causality Behind the Experimental Choices:

The choice of starting with a substituted aniline like 2,6-dichloro-4-nitroaniline is a strategic one. It allows for the precise placement of the chloro and nitro groups on the benzene ring before the final deamination step. This circumvents the regioselectivity issues encountered in direct nitration of 1,3-dichlorobenzene.

The overall process can be broken down into two key stages:

-

Diazotization: The primary aromatic amine is converted into a diazonium salt. This is typically achieved by treating the aniline with a source of nitrous acid (HNO₂) at low temperatures (0-5 °C) in the presence of a strong acid. Common reagents for this step include sodium nitrite (NaNO₂) and hydrochloric acid (HCl), or nitrosyl sulfuric acid[6]. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

-

Denitrification (Deamination): The diazonium group is then replaced by a hydrogen atom. In the context of this compound synthesis, this is often achieved by reacting the diazonium salt with a reducing agent in a suitable solvent. Alcohols, such as ethanol or isopropanol, are frequently used for this purpose[2][6]. The alcohol is oxidized while the diazonium salt is reduced, leading to the desired product.

Experimental Protocol: A Representative Synthesis from 2,6-dichloro-4-nitroaniline

The following protocol is a synthesis of historically reported methods and should be performed by qualified personnel with appropriate safety precautions.

Step 1: Diazotization

-

In a reaction vessel, suspend 2,6-dichloro-4-nitroaniline in a suitable alcohol, such as isopropanol[3].

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled solution of nitrosyl sulfuric acid (or a mixture of sodium nitrite and a strong acid like sulfuric acid) to the suspension while maintaining the temperature below 5 °C[6].

-

Stir the reaction mixture at this temperature for a specified period, typically several hours, to ensure complete formation of the diazonium salt[6].

Step 2: Denitrification

-

Gently warm the reaction mixture to a controlled temperature, for instance, between 10-15 °C or up to 50 °C depending on the specific procedure, to initiate the denitrification process[3][6]. The evolution of nitrogen gas will be observed.

-

After the gas evolution ceases, the reaction is typically completed by stirring for an additional period.

Step 3: Isolation and Purification

-

The reaction mixture is then cooled, and the product is precipitated by the addition of water[3].

-

The solid this compound is collected by filtration, washed with water to remove any remaining acid and salts, and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Quantitative Data Summary

| Starting Material | Diazotizing Agent | Denitrification Reagent | Yield (%) | Purity (%) | Reference |

| 2,6-dichloro-4-nitroaniline | Sodium Nitrite / Sulfuric Acid | Ethanol | 84 | Not specified | [2] |

| 2,6-dichloro-4-nitroaniline | Sodium Nitrite / Nitric Acid | Isopropanol | 90 | m.p. 55-57 °C | [3] |

| 2,6-dichloro-p-nitroaniline | Nitrosyl Sulfuric Acid | Isopropanol | 88.12 | >97.52 | [6] |

Reaction Pathway Diagram

Caption: Synthesis of this compound via the Sandmeyer reaction.

II. Direct Nitration of 1,3-Dichlorobenzene: The Regiochemical Hurdle

A more direct approach to this compound would be the electrophilic nitration of 1,3-dichlorobenzene. However, this method is not historically favored for producing the 3,5-isomer as the major product due to the directing effects of the chloro substituents.

The Causality of Isomer Formation:

In electrophilic aromatic substitution, the existing substituents on the benzene ring dictate the position of the incoming electrophile. The chlorine atom is an interesting case; it is an electron-withdrawing group due to its high electronegativity (inductive effect), which deactivates the ring towards electrophilic attack. However, it is also an ortho, para-director because of its ability to donate a lone pair of electrons into the ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) when the attack occurs at the ortho or para positions[7][8].

For 1,3-dichlorobenzene, the two chlorine atoms direct the incoming nitro group to the positions that are ortho and para to them. This results in the formation of other isomers, primarily 2,4-dichloro-1-nitrobenzene and 2,6-dichloro-1-nitrobenzene, with only a minor amount of the desired this compound.

Directing Effects Diagram

Caption: Directing effects of chloro groups in the nitration of 1,3-dichlorobenzene.

While modern methods using specific catalysts or reaction conditions might improve the yield of the 3,5-isomer, historically, the lack of a simple and high-yielding direct nitration method made the multi-step Sandmeyer-type synthesis the more practical and widely adopted approach.

Conclusion

The historical synthesis of this compound is a compelling example of how the principles of physical organic chemistry, particularly regioselectivity in electrophilic aromatic substitution, have shaped industrial chemical production. The deamination of substituted anilines via the Sandmeyer reaction has been the dominant historical route, offering a reliable and predictable method for obtaining the desired isomer. While direct nitration of 1,3-dichlorobenzene is a more atom-economical concept, the inherent directing effects of the chloro substituents have historically rendered it a less viable option for large-scale, pure production of this compound. Understanding these historical methodologies provides valuable context for the development of modern, more efficient synthetic pathways.

References

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3,5-dichloro-nitro-benzene. Retrieved from [Link]

-

GeeksforGeeks. (2023, July 25). Sandmeyer Reaction. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023, July 29). Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing. Why?. Retrieved from [Link]

-

Science Info. (2023, September 6). Sandmeyer Reaction: Mechanism, Applications, Limitations. Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,5-Dichloroaniline. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Sarthaks eConnect. (2019, April 30). In electrophilic aromatic substitution reactions of chlorobenzene, the ortho/para-directing ability of chlorine is due to its. Retrieved from [Link]

- Google Patents. (n.d.). CN112500295A - Production process of 3, 5-dichloronitrobenzene.

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 5. scienceinfo.com [scienceinfo.com]

- 6. CN112500295A - Production process of 3, 5-dichloronitrobenzene - Google Patents [patents.google.com]

- 7. m.youtube.com [m.youtube.com]

- 8. sarthaks.com [sarthaks.com]

Spectroscopic Characterization of 3,5-Dichloronitrobenzene: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3,5-dichloronitrobenzene, a key intermediate in the synthesis of various industrial and pharmaceutical compounds. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and authoritative references.

Introduction to this compound

This compound (C₆H₃Cl₂NO₂) is an aromatic organic compound with the CAS number 618-62-2.[1][2][3][4] Its molecular structure, featuring a benzene ring substituted with two chlorine atoms and a nitro group, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS spectra is crucial for confirming its identity, assessing its purity, and understanding its chemical behavior in various applications. This guide provides a detailed interpretation of each spectroscopic technique, offering a holistic understanding of the molecule's structural features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃). The observed chemical shifts are presented in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.127 | Doublet (d) | H-2, H-6 |

| 7.694 | Triplet (t) | H-4 |

Data sourced from ChemicalBook.[5]

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound displays two distinct signals in the aromatic region, consistent with its symmetrical structure.

-

The Downfield Doublet (8.127 ppm): This signal is assigned to the two equivalent protons at positions 2 and 6 (H-2 and H-6). These protons are situated ortho to the strongly electron-withdrawing nitro group (-NO₂), which deshields them, causing them to resonate at a lower field. The signal appears as a doublet due to coupling with the adjacent proton at position 4 (H-4).

-

The Upfield Triplet (7.694 ppm): This signal corresponds to the single proton at position 4 (H-4). This proton is meta to the nitro group and ortho to two chlorine atoms. The signal's multiplicity as a triplet is a result of coupling with the two equivalent neighboring protons at positions 2 and 6.

The integration of these peaks would show a 2:1 ratio, corresponding to the two H-2/H-6 protons and the single H-4 proton, respectively.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. While readily available experimental data for the ¹³C NMR spectrum of this compound is limited in the public domain, we can predict the expected spectrum based on the molecular structure and known substituent effects.

Predicted ¹³C NMR Spectrum

Due to the molecule's symmetry, the ¹³C NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the four unique carbon environments:

-

C-1 (ipso-carbon attached to the -NO₂ group): This carbon is expected to be the most deshielded and appear furthest downfield due to the strong electron-withdrawing and anisotropic effects of the nitro group.

-

C-3 and C-5 (carbons attached to the Cl atoms): These two equivalent carbons will be deshielded by the electronegative chlorine atoms and will appear as a single signal.

-

C-2 and C-6 (carbons adjacent to the nitro group): These two equivalent carbons are expected to be deshielded due to their proximity to the nitro group.

-

C-4 (carbon between the two chlorine atoms): This carbon will be influenced by the two meta chlorine atoms and the para nitro group.

The predicted chemical shift ranges for these carbons are within the typical aromatic region of 120-150 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic IR Absorption Bands

The key IR absorption bands for this compound are summarized in the table below.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~1530-1550 and ~1340-1360 | Nitro (NO₂) | Asymmetric and Symmetric Stretching |

| ~1000-1100 | C-N | Stretching |

| ~700-800 | C-Cl | Stretching |

| ~3000-3100 | Aromatic C-H | Stretching |

| ~1600, ~1475 | Aromatic C=C | Stretching |

Data interpreted from the NIST Gas-Phase IR Spectrum.[6]

Interpretation of the IR Spectrum

The IR spectrum of this compound provides clear evidence for its key functional groups:

-

Nitro Group (-NO₂): The strong absorption bands in the regions of 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group, respectively.

-

Carbon-Nitrogen Bond (C-N): A peak in the 1000-1100 cm⁻¹ region can be attributed to the stretching vibration of the C-N bond.

-

Carbon-Chlorine Bonds (C-Cl): The presence of chlorine atoms is indicated by absorption bands in the 700-800 cm⁻¹ range.

-

Aromatic Ring: The peaks in the 3000-3100 cm⁻¹ region are due to the C-H stretching vibrations of the aromatic ring. The characteristic C=C stretching vibrations of the benzene ring are observed at approximately 1600 cm⁻¹ and 1475 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Electron Ionization (EI) Mass Spectrum Data

The major peaks observed in the EI mass spectrum of this compound are listed below.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 191/193/195 | 79.2 / 50.1 / 8.0 | [M]⁺ (Molecular Ion) |

| 145/147 | 100.0 / 64.5 | [M - NO₂]⁺ |

| 109 | 61.0 | [C₆H₃Cl]⁺ |

| 74 | 40.5 | [C₆H₂]⁺ |

Data sourced from ChemicalBook and NIST.[2][5]

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The mass spectrum shows a cluster of peaks at m/z 191, 193, and 195, which corresponds to the molecular ion [C₆H₃Cl₂NO₂]⁺. The isotopic pattern with a ratio of approximately 9:6:1 is characteristic of a compound containing two chlorine atoms, confirming the molecular formula.

-

Major Fragmentation Pathways:

-

The base peak at m/z 145 and its isotopic peak at m/z 147 are formed by the loss of a nitro group (-NO₂) from the molecular ion. This is a common fragmentation pathway for nitroaromatic compounds.

-

The peak at m/z 109 results from the subsequent loss of a chlorine atom from the [M - NO₂]⁺ fragment.

-

The peak at m/z 74 can be attributed to the further loss of a chlorine atom and a hydrogen atom.

-

Experimental Protocol: A Guide to NMR Sample Preparation

The quality of NMR data is highly dependent on proper sample preparation. The following is a step-by-step methodology for preparing a high-quality NMR sample of a solid compound like this compound.

-

Select a Suitable Deuterated Solvent: Choose a deuterated solvent that completely dissolves the sample. For this compound, deuterated chloroform (CDCl₃) is a common choice.[7][8][9]

-

Determine the Sample Concentration: For a standard ¹H NMR spectrum, a concentration of 5-20 mg of the sample in 0.6-0.7 mL of solvent is typically sufficient.[7][8] For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[7]

-

Weigh the Sample: Accurately weigh the desired amount of this compound into a clean, dry vial.

-

Dissolve the Sample: Add the appropriate volume of the deuterated solvent to the vial. Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.

-

Filter the Solution (if necessary): If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.[8][9] This prevents magnetic field inhomogeneities that can degrade the spectral resolution.

-

Transfer to the NMR Tube: Carefully transfer the clear solution into the NMR tube to a height of about 4-5 cm.[7][9]

-

Cap and Clean the Tube: Securely cap the NMR tube to prevent solvent evaporation. Wipe the outside of the tube with a lint-free tissue and a solvent like ethanol or acetone to remove any dust or fingerprints.[7][10]

-

Label the Sample: Clearly label the NMR tube with the sample identification.

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for integrating the data from various spectroscopic techniques to confirm the structure of this compound.

Caption: Workflow for structural elucidation of this compound.

Conclusion

The combined application of ¹H NMR, IR, and Mass Spectrometry provides a robust and self-validating system for the structural characterization of this compound. The ¹H NMR spectrum confirms the presence and connectivity of the aromatic protons. IR spectroscopy identifies the key functional groups, namely the nitro group and the carbon-chlorine bonds. Mass spectrometry establishes the molecular weight and provides characteristic fragmentation patterns consistent with the proposed structure. This comprehensive spectroscopic analysis is indispensable for ensuring the quality and identity of this compound in research and industrial settings.

References

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Available at: [Link]

-

Unknown. NMR Sample Preparation. Available at: [Link]

-

Western University. NMR Sample Preparation. Available at: [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

-

SpectraBase. BENZENE, 3,5-DICHLORONITRO-, - Optional[13C NMR] - Spectrum. Available at: [Link]

-

PubChem. Benzene, 1,3-dichloro-5-nitro-. Available at: [Link]

-

Cheméo. Chemical Properties of this compound (CAS 618-62-2). Available at: [Link]

-

NIST. This compound - IR Spectrum. NIST WebBook. Available at: [Link]

-

NIST. This compound - Mass Spectrum. NIST WebBook. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

Eurisotop. NMR Solvent data chart. Available at: [Link]

-

SpectraBase. 1,3-dichloro-2-iodo-5-nitrobenzene - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

NIST. This compound - UV/Visible spectrum. NIST WebBook. Available at: [Link]

Sources

- 1. Benzene, 1,3-dichloro-5-nitro- | Cl2C6H3NO2 | CID 12064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 618-62-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound(618-62-2) 1H NMR spectrum [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. sites.bu.edu [sites.bu.edu]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

understanding the reactivity of the nitro group in 3,5-Dichloronitrobenzene

An In-Depth Technical Guide to the Reactivity of the Nitro Group in 3,5-Dichloronitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of this compound, with a specific focus on the pivotal role of the nitro group. Intended for researchers, chemists, and professionals in drug development and agrochemical synthesis, this document elucidates the electronic structure of the molecule and its influence on its primary reaction pathways. We will explore the pronounced propensity of the nitro group for reduction, the molecule's notable inertness towards nucleophilic aromatic substitution (SNAr), and its deactivation in electrophilic aromatic substitution reactions. This guide synthesizes mechanistic principles with practical, field-proven experimental protocols, offering a deep understanding of why this compound behaves as a critical, yet selective, chemical intermediate.

Molecular Structure and Electronic Profile

This compound (C₆H₃Cl₂NO₂) is an aromatic compound whose reactivity is fundamentally governed by the powerful electron-withdrawing nature of its substituents. The synergistic electronic effects of the nitro group and the two chlorine atoms render the benzene ring exceptionally electron-deficient, which dictates its chemical behavior.

-

The Nitro Group (-NO₂): This group is the dominant electronic influence on the ring. It exerts a strong inductive electron-withdrawing effect (-I) due to the high electronegativity of the nitrogen and oxygen atoms. More significantly, it exhibits a powerful resonance-withdrawing effect (-M), delocalizing electron density from the aromatic π-system onto the oxygen atoms.

-

The Chlorine Atoms (-Cl): As halogens, the chlorine atoms also exert a strong inductive-withdrawing effect (-I). While they possess lone pairs that can theoretically participate in resonance donation (+M), this effect is weak for chlorine and is overwhelmingly superseded by its inductive pull.

The cumulative result is a molecule with a highly polarized aromatic ring, making it a poor nucleophile but predisposing specific sites to certain transformations. The primary locus of reactivity is not the ring itself, but the nitro group, which is susceptible to reduction.

Caption: Electronic profile of this compound.

The Dominant Reaction Pathway: Reduction of the Nitro Group

The most synthetically valuable and common reaction of this compound is the reduction of its nitro group to an amine, yielding 3,5-dichloroaniline.[1][2] This transformation is highly favored because the electron-deficient nitro group is an excellent electron acceptor. The resulting product, 3,5-dichloroaniline, is a crucial intermediate in the manufacturing of pharmaceuticals and agrochemicals, including the fungicide vinclozolin.[2][3]

Causality in Experimental Design

Catalytic hydrogenation is the preferred industrial method for this reduction due to its high efficiency, selectivity, and the clean nature of the process, which produces water as the primary byproduct.

-

Choice of Catalyst: Palladium on carbon (Pd/C) or Raney Nickel are frequently employed.[4] These heterogeneous catalysts provide a high surface area for the adsorption of both the nitroarene and hydrogen gas, lowering the activation energy of the reaction. The metal surface facilitates the cleavage of the H-H bond and the sequential reduction of the N-O bonds.

-

Hydrogen Source: Pressurized hydrogen gas is the reductant of choice for its atom economy and potency.

-

Solvent Selection: Solvents like ethanol or methanol are ideal as they readily dissolve the starting material and are relatively inert under hydrogenation conditions.

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol describes a standard laboratory-scale procedure for the reduction to 3,5-dichloroaniline.

Materials:

-

This compound (10.0 g, 52.1 mmol)

-

10% Palladium on Carbon (Pd/C) (0.5 g, 5% w/w)

-

Ethanol (200 mL)

-

Parr Hydrogenation Apparatus or similar high-pressure reactor

-

Filtration setup (e.g., Buchner funnel with Celite®)

Procedure:

-

Reactor Charging: A high-pressure reactor vessel is charged with this compound and ethanol. The mixture is stirred to ensure complete dissolution.

-

Catalyst Addition: The 10% Pd/C catalyst is carefully added to the solution. The vessel is immediately sealed.

-

Inerting: The atmosphere in the reactor is purged by pressurizing with nitrogen (to ~50 psi) and then venting. This cycle is repeated three times to remove all oxygen, which can pose an explosion hazard with hydrogen and deactivate the catalyst.

-

Hydrogenation: The vessel is pressurized with hydrogen gas to the desired pressure (typically 50-100 psi). The reaction mixture is stirred vigorously and may be gently heated (40-50 °C) to increase the reaction rate.

-

Reaction Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake from the pressure gauge. Alternatively, small aliquots can be carefully depressurized, filtered, and analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material.

-

Work-up: Upon completion, the reactor is cooled to room temperature and carefully vented. The atmosphere is purged again with nitrogen.

-

Catalyst Removal: The reaction mixture is filtered through a pad of Celite® to remove the heterogeneous Pd/C catalyst. The filter cake is washed with a small amount of ethanol to recover any residual product.

-

Isolation: The solvent from the combined filtrate is removed under reduced pressure using a rotary evaporator. The resulting solid is the crude 3,5-dichloroaniline.

-

Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or petroleum ether) to yield a white to light yellow crystalline powder.[1]

Self-Validating System:

-

Completion: The reaction is deemed complete when no starting material is detectable by GC-MS.

-

Purity: The purity of the final product is assessed by its sharp melting point (49-53 °C) and confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which should match the known data for 3,5-dichloroaniline.[1]

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

The Anomaly: Inertness Towards Nucleophilic Aromatic Substitution (SNAr)